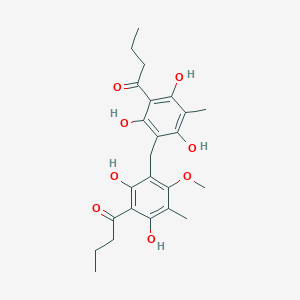
Margaspidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Margaspidin is a natural product that belongs to the class of flavonoids. It was first isolated from the leaves of the plant Margaritaria discoidea in 1981. Margaspidin has been found to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Due to its potential therapeutic benefits, margaspidin has attracted the attention of many researchers in recent years.
Mecanismo De Acción
The mechanism of action of margaspidin is not fully understood. However, it has been proposed that margaspidin exerts its biological activities by modulating various signaling pathways in the body. For example, margaspidin has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Margaspidin has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which can cause cellular damage and lead to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
Margaspidin has been found to possess various biochemical and physiological effects. For example, margaspidin has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Margaspidin has also been found to decrease the production of ROS in cells. Additionally, margaspidin has been found to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Margaspidin has several advantages for lab experiments. For example, it is a natural product, which makes it easy to obtain and purify. Margaspidin is also stable and can be stored for long periods without degradation. However, margaspidin has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, margaspidin can be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on margaspidin. One possible direction is to investigate the potential of margaspidin as a therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another possible direction is to investigate the mechanism of action of margaspidin in more detail. Additionally, further studies are needed to investigate the safety and toxicity of margaspidin in humans.
Aplicaciones Científicas De Investigación
Margaspidin has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which can help in the prevention of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Margaspidin has also been found to possess anti-inflammatory properties, which can help in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, margaspidin has been found to possess anticancer properties, which can help in the treatment of various types of cancer.
Propiedades
Número CAS |
1867-82-9 |
|---|---|
Nombre del producto |
Margaspidin |
Fórmula molecular |
C24H30O8 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-methylphenyl]butan-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-15(25)17-20(28)11(3)19(27)13(22(17)30)10-14-23(31)18(16(26)9-7-2)21(29)12(4)24(14)32-5/h27-31H,6-10H2,1-5H3 |
Clave InChI |
QWRNQLIWXKNUNM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O |
Otros números CAS |
1867-82-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



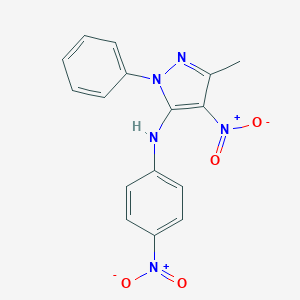
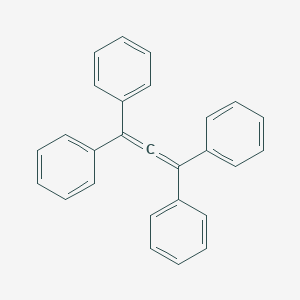
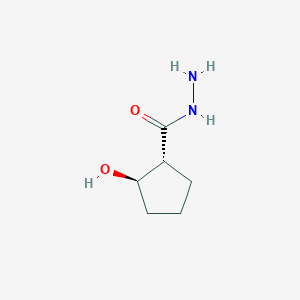
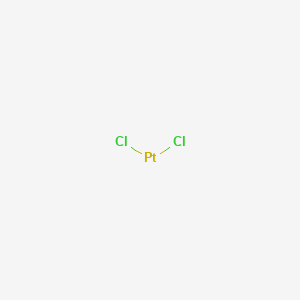
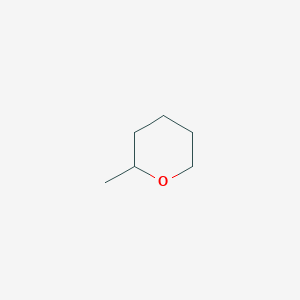
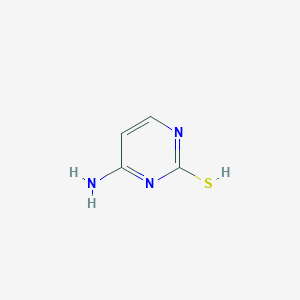
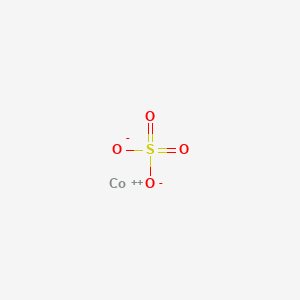
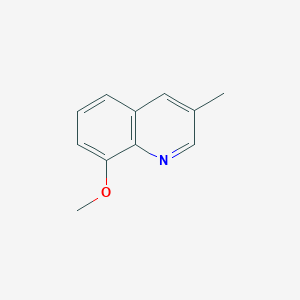
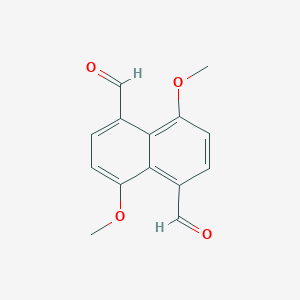
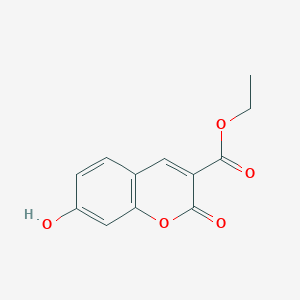
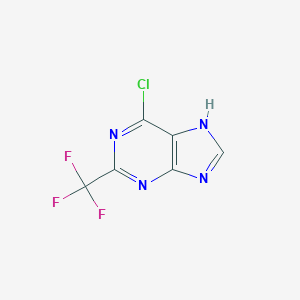
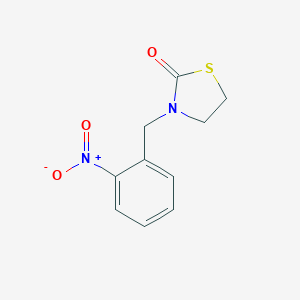
![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)